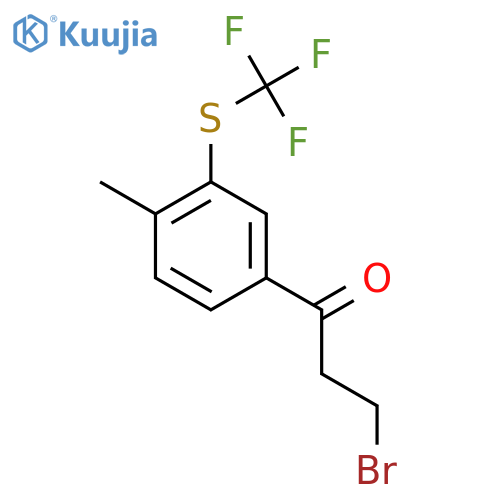Cas no 1804106-66-8 (4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene)

1804106-66-8 structure
商品名:4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene
CAS番号:1804106-66-8
MF:C11H10BrF3OS
メガワット:327.160711765289
CID:5007701
4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene 化学的及び物理的性質
名前と識別子
-
- 4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene
-
- インチ: 1S/C11H10BrF3OS/c1-7-2-3-8(9(16)4-5-12)6-10(7)17-11(13,14)15/h2-3,6H,4-5H2,1H3
- InChIKey: FFPGFRHCKQUMOV-UHFFFAOYSA-N
- ほほえんだ: BrCCC(C1C=CC(C)=C(C=1)SC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 270
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 42.4
4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010005904-250mg |
4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene |
1804106-66-8 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
| Alichem | A010005904-1g |
4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene |
1804106-66-8 | 97% | 1g |
1,475.10 USD | 2021-07-06 | |
| Alichem | A010005904-500mg |
4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene |
1804106-66-8 | 97% | 500mg |
815.00 USD | 2021-07-06 |
4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene 関連文献
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
-
S. Ahmed Chem. Commun., 2009, 6421-6423
1804106-66-8 (4-(3-Bromopropanoyl)-2-(trifluoromethylthio)toluene) 関連製品
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
